(E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione
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Overview
Description
(E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione is a complex organic compound that features a thiazine ring, a furan ring, and various functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazine Ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Heck or Suzuki coupling.
Functional Group Modifications: Hydroxylation and acylation reactions can be used to introduce the hydroxy and acryloyl groups, respectively.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The acryloyl group can be reduced to an alcohol.
Substitution: Functional groups on the thiazine or furan rings can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer activities. The presence of the thiazine and furan rings often contributes to these biological properties.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects. They could serve as lead compounds in drug discovery programs aimed at treating various diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: Lacks the furan and acryloyl groups.
5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione: Lacks the hydroxy group.
(E)-4-hydroxy-5-(3-(furan-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione: Lacks the methyl group on the furan ring.
Uniqueness
(E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione is unique due to the combination of its functional groups and ring structures. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a compound of interest for further study.
Properties
IUPAC Name |
6-hydroxy-5-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-1,3-thiazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c1-6-2-3-7(18-6)4-5-8(14)9-10(15)13-12(17)19-11(9)16/h2-5,16H,1H3,(H,13,15,17)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHALRMXXAFKSI-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=C(SC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=C(SC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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